molecular formula C13H12N2O4S B149982 Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate CAS No. 72242-31-0

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate

Cat. No. B149982
CAS RN: 72242-31-0
M. Wt: 292.31 g/mol
InChI Key: ATSANGLCFQGIMM-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, is closely related to the compounds studied in the provided papers. These compounds are characterized by the presence of a thiophene ring, which is a common motif in organic chemistry due to its aromaticity and electronic properties. The nitrophenylamino group attached to the thiophene ring is a significant feature that can influence the physical, chemical, and biological properties of these molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, where the thiophene ring is functionalized with various groups. For example, the Hantzsch-type reaction has been used to synthesize a dihydropyridine derivative involving a nitrophenyl group similar to the one in our compound of interest . The crystallization process is also crucial, as it can lead to different polymorphs, which are forms of a compound with different molecular arrangements and physical properties .

Molecular Structure Analysis

The molecular structure of these compounds is significant because it can lead to polymorphism, where the same chemical compound can exist in different forms based on the packing and conformation of the molecules in the crystal. For instance, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile exhibits conformational polymorphism, resulting in different crystal colors and thermodynamic properties . The intramolecular interactions, such as hydrogen bonding, can also influence the molecular conformation and stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by the functional groups attached to the thiophene ring. The presence of a nitro group, for example, can make the compound susceptible to certain types of chemical reactions, such as reduction or nucleophilic substitution. The amino group can also participate in reactions, potentially leading to the formation of new bonds or the introduction of additional substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. Polymorphism can lead to variations in melting points, solubility, and thermodynamic stability . The presence of different functional groups can also affect the compound's dipole moment, solubility in various solvents, and its spectroscopic properties, which can be studied using techniques like vibrational spectroscopy, X-ray powder diffractometry, and thermal analysis . The interaction of these compounds with light, as well as their color, can be attributed to their conformational differences and the way they pack in the solid state .

Scientific Research Applications

Thermochemistry and Polymorphism

Studies on M5M2NTC have revealed its ability to crystallize in multiple polymorphic forms, which exhibit distinct thermochemical properties and conformational polymorphism. The variations in crystal packing and molecular conformation lead to different physical properties, such as color changes due to the degree of π-conjugation between the thiophene group and the o-nitroaniline chromophore. These findings are crucial for understanding the solid-state properties of pharmaceutical compounds and could inform the development of drugs with optimal stability and solubility profiles (Yu et al., 2000); (Yu, 2002).

Solid-State NMR and Electronic Structure Analysis

Solid-state NMR (SSNMR) and electronic structure calculations provide insights into the molecular structure of M5M2NTC polymorphs. The sensitivity of carbon and nitrogen sites to molecular conformation changes has been quantitatively analyzed, enhancing our understanding of the compound's structural dynamics. This research is instrumental in pharmaceutical science, particularly for the qualitative determination of drug compound structures (Smith et al., 2006).

Chemical Reactivity and Synthesis Pathways

M5M2NTC serves as a precursor in synthesizing a wide range of heterocyclic compounds, indicating its versatility in organic synthesis. For instance, it reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of thienopyrimidinones. This reactivity has implications for designing novel pharmaceutical agents with potential therapeutic applications (Hajjem et al., 2010).

properties

IUPAC Name

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSANGLCFQGIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598895
Record name Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate

CAS RN

72242-31-0
Record name Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (2 g) in dry tetrahydrofuran (25 mL) under a nitrogen atmosphere was added a solution of methyl 2-amino-5-methylthiophene-3-carboxy-late (4.8 g, 0.028 mol) and 2-fluoronitrobenzene (4.0 g, 0.025 mol) in dry tetrahydrofuran (30 mL). The mixture was stirred at 25° C. for 20 hours, poured onto ice and partitioned between 2N hydrochloric acid and ethyl acetate. The organic extracts were dried over magnesium sulfate, the solvent was evaporated under reduced pressure and the title compound purified by chromatography on silica gel, eluted with toluene, and crystallized from ethanol (4.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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